molecular formula C12H21ClN2O B6608410 [2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride CAS No. 859438-58-7

[2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride

Cat. No.: B6608410
CAS No.: 859438-58-7
M. Wt: 244.76 g/mol
InChI Key: MWAWUAGTEHQXNO-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine hydrochloride is a tertiary amine hydrochloride featuring a dimethylaminoethyl group and a 4-methoxyphenylmethyl substituent. Its synthesis likely involves alkylation or reductive amination strategies, similar to related amines (see Section 3).

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O.ClH/c1-14(2)9-8-13-10-11-4-6-12(15-3)7-5-11;/h4-7,13H,8-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAWUAGTEHQXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride typically involves the reaction of 4-methoxybenzyl chloride with 2-(dimethylamino)ethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.

Scientific Research Applications

[2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride involves its interaction with molecular targets in the body. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl group may also play a role in its biological effects by influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Structural Features Molecular Formula Key References
Venlafaxine Hydrochloride Cyclohexanol core, 4-methoxyphenyl, dimethylaminoethyl C₁₇H₂₇NO₂·HCl
N-Ethyl-1-(4-Methoxyphenyl)-2-Propanamine HCl Ethylamine backbone, 4-methoxyphenyl, propanamine substituent C₁₂H₁₈ClNO
Benzyl[2-(4-Methoxyphenyl)Ethyl]Amine HCl Benzyl group, 4-methoxyphenylethyl chain C₁₆H₁₉NO·HCl
[2-(4-Fluorobenzyl)Ethyl][4-Methoxyphenyl]Amine HCl Fluorobenzyl substitution, 4-methoxyphenyl C₁₆H₁₈ClFNO

Key Observations :

  • Venlafaxine includes a cyclohexanol ring, enhancing its rigidity and binding affinity as an SNRI antidepressant, unlike the simpler amine backbone of the target compound .

Pharmacological and Functional Differences

Compound Primary Use/Activity Mechanism of Action Key Differences from Target Compound
Venlafaxine HCl Antidepressant (SNRI) Inhibits serotonin/norepinephrine reuptake Cyclohexanol core critical for SNRI activity; target lacks this feature .
Ranitidine HCl H₂ antagonist (gastric acid suppression) Blocks histamine H₂ receptors Contains a furanyl-thioether chain absent in the target compound .
4-Dimethylamino-N-Benzylcathinone HCl Research compound (stimulant analog) Dopamine/norepinephrine reuptake inhibition Cathinone backbone differs from the target’s ethylamine structure .

Physicochemical Comparison

Property Target Compound Venlafaxine HCl Benzyl[2-(4-Methoxyphenyl)Ethyl]Amine HCl
Molecular Weight ~265.8 g/mol (estimated) 313.86 g/mol 241.33 g/mol
Solubility Likely polar aprotic solvents (e.g., methanol) Water-soluble Chloroform, methanol
Stability Sensitive to moisture Stable in tight containers Refrigerated storage recommended

Biological Activity

[2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group and a methoxyphenyl moiety, which contribute to its pharmacological properties. The hydrochloride form enhances its solubility and stability, making it suitable for various biological assays.

The biological activity of [2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine hydrochloride is primarily attributed to its interaction with various receptors and enzymes in the body. The dimethylamino group can modulate neurotransmitter systems, while the methoxyphenyl group may influence binding affinity to specific targets.

1. Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Antihistaminic : Potential use in treating allergic reactions.
  • Anticancer : Inhibition of tumor growth through modulation of cellular pathways.
  • Analgesic : Pain relief properties through central nervous system interactions .

2. Therapeutic Applications

The compound is being investigated for potential therapeutic roles in:

  • Neurological Disorders : Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like depression and anxiety.
  • Metabolic Disorders : Research suggests possible applications in obesity management and type II diabetes treatment by modulating appetite-regulating pathways .

Case Studies and Research Findings

StudyFindings
Hadley et al. (1999)Explored the role of MC4-R in energy regulation, highlighting compounds that modulate this receptor can affect body weight and metabolism .
Kiefer et al. (1997)Investigated the effects of similar compounds on neuronal injuries, suggesting neuroprotective properties .
Recent Advances in DMA DerivativesDiscussed the broad spectrum of activities exhibited by dimethylamine derivatives, including anticancer effects and antimicrobial activity .

Synthesis and Preparation

The synthesis of [2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine hydrochloride typically involves:

  • Reaction of 4-Methoxybenzyl Chloride with 2-(Dimethylamino)ethylamine : Conducted under basic conditions to yield the amine product.
  • Formation of Hydrochloride Salt : Treatment with hydrochloric acid to enhance solubility.

This synthetic route ensures high yield and purity, which are critical for biological testing.

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